ARV-771
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARV-771 is a small-molecule proteolysis-targeting chimera (PROTAC) designed to degrade bromodomain and extra-terminal domain (BET) proteins. BET proteins, including BRD2, BRD3, and BRD4, are involved in regulating gene expression and have been implicated in various cancers. This compound has shown significant potential in preclinical studies for its ability to induce degradation of BET proteins, leading to anti-proliferative effects in cancer cells .
Mechanism of Action
- ARV-771 is a small-molecule pan-BET degrader based on proteolysis-targeting chimera (PROTAC) technology .
- This compound downregulates multiple non-proteasomal deubiquitinases, which play critical roles in cancer development .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
ARV-771 targets the BET domain proteins BRD2, BRD3, and BRD4 for VHL E3 ligase-mediated ubiquitination and proteasomal degradation . This mechanism effects suppression of the androgen receptor (AR) protein level and AR signaling .
Cellular Effects
This compound suppresses the cell viability and colony formation of hepatocellular carcinoma (HCC) cells via arresting cell cycle progression and triggering apoptosis .
Molecular Mechanism
This compound operates by inducing proteasome-mediated degradation of interesting proteins via recruiting E3 ligases . It potently degrades BRD2/3/4 in 22Rv1 cells with a DC50 less than 5 nM . This compound results in suppression of both AR signaling and AR levels .
Temporal Effects in Laboratory Settings
This compound demonstrates dramatically improved efficacy in cellular models of CRPC as compared with BET inhibition . It has been shown to suppress the cell viability and colony formation of HCC cells via arresting cell cycle progression and triggering apoptosis .
Dosage Effects in Animal Models
This compound has been shown to inhibit HCC progression in vivo .
Metabolic Pathways
It is known that this compound operates by inducing proteasome-mediated degradation of interesting proteins via recruiting E3 ligases .
Preparation Methods
Synthetic Routes and Reaction Conditions: ARV-771 is synthesized through a multi-step process involving the coupling of a ligand for BET proteins with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthesis typically involves the following steps:
- Synthesis of the BET ligand.
- Synthesis of the VHL ligand.
- Coupling of the BET ligand and VHL ligand through a linker.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product. The process may involve:
- Use of high-efficiency coupling reagents.
- Optimization of reaction conditions such as temperature, solvent, and reaction time.
- Purification techniques such as chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: ARV-771 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms present in its structure.
Reduction: Reduction reactions can occur at the nitro groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfur atoms can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
ARV-771 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of BET proteins and their role in gene regulation.
Biology: Employed in cellular studies to investigate the effects of BET protein degradation on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including prostate cancer and hepatocellular carcinoma. .
Industry: Utilized in drug discovery and development to identify new therapeutic targets and develop novel cancer treatments
Comparison with Similar Compounds
Biological Activity
ARV-771 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade bromodomain and extra-terminal domain (BET) proteins, particularly in the context of cancer therapy. Its biological activity has been extensively studied, particularly concerning its effects on castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound operates by inducing the degradation of BET proteins, which play a crucial role in regulating gene expression associated with tumor growth and survival. The compound recruits E3 ligases to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins.
- Target Proteins : Primarily BRD2, BRD3, and BRD4.
- E3 Ligase Involvement : Utilizes Von Hippel Lindau (VHL) E3 ligase for the degradation process.
Efficacy in Prostate Cancer
This compound has shown significant promise in treating CRPC, particularly in models resistant to conventional therapies like enzalutamide.
Key Findings:
- Induction of Apoptosis : Treatment with this compound resulted in substantial cleavage of poly (ADP-ribose) polymerase (PARP), indicating apoptosis in 22Rv1 cell lines .
- Tumor Regression : In vivo studies demonstrated that daily subcutaneous administration of this compound at 10 mg/kg led to a significant reduction in tumor size and downregulation of AR-V7 levels in xenograft models .
- Cell Viability : this compound exhibited potent antiproliferative effects with DC50 values less than 5 nM across various CRPC cell lines, including VCaP and LnCaP95 .
Efficacy in Hepatocellular Carcinoma
Recent studies have also explored the effects of this compound on HCC, revealing its potential as an anticancer agent.
Key Findings:
- Cell Cycle Arrest and Apoptosis : this compound treatment led to cell cycle arrest and apoptosis in HCC cells, with significant downregulation of non-proteasomal deubiquitinases implicated in cancer progression .
- Combination Therapy : When combined with sorafenib, a standard treatment for advanced HCC, this compound synergistically inhibited cell proliferation .
Table 1: Summary of Biological Activity of this compound
Study Focus | Cell Lines | Dose/Concentration | Key Findings |
---|---|---|---|
Prostate Cancer | 22Rv1, VCaP | 10 mg/kg (in vivo) | Induces PARP cleavage; tumor regression observed |
LnCaP95 | <5 nM (in vitro) | Potent degradation of BET proteins | |
Hepatocellular Carcinoma | HepG2, HCCLM3 | 0.25 - 0.5 μM | Induces cell cycle arrest; downregulates DUBs |
Hep3B | Various | Synergistic effect with sorafenib |
Case Studies
- Castration-Resistant Prostate Cancer :
- Hepatocellular Carcinoma :
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOGZKGXGLHDGS-QQRWPDCKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.